molecular formula C21H20N2O6S2 B5209706 Diethyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B5209706
M. Wt: 460.5 g/mol
InChI Key: PHKQFVWUAOWJRE-UHFFFAOYSA-N
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Description

Diethyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C21H20N2O6S2 . This compound is characterized by its unique structure, which includes a benzofuran moiety, a thiophene ring, and ester functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

Diethyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzofuran and thiophene moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and thiophene derivatives, such as:

Uniqueness

What sets Diethyl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-3-methylthiophene-2,4-dicarboxylate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

diethyl 5-(1-benzofuran-2-carbonylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-4-27-19(25)15-11(3)16(20(26)28-5-2)31-18(15)23-21(30)22-17(24)14-10-12-8-6-7-9-13(12)29-14/h6-10H,4-5H2,1-3H3,(H2,22,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKQFVWUAOWJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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